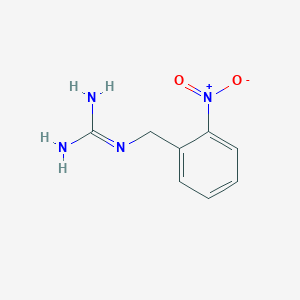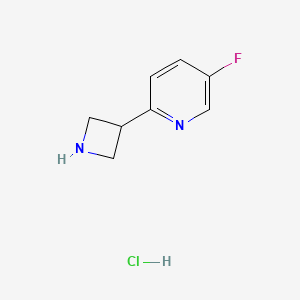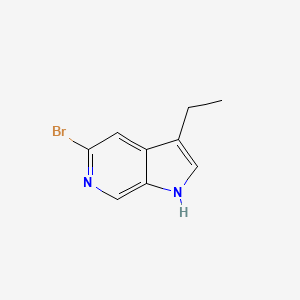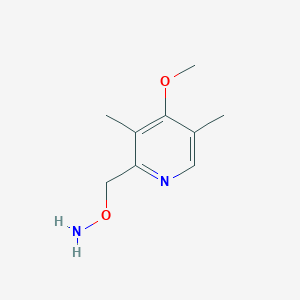
O-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)hydroxylamine typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethyl acetate at a temperature range of -10°C to 5°C . The process may involve the use of 3-chloroperoxybenzoic acid as an oxidizing agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
O-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)hydroxylamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: It can be reduced to form .
Substitution: The compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Nucleophiles such as and are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides , amines , and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
O-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)hydroxylamine: has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of O-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
O-((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)hydroxylamine: can be compared with similar compounds such as:
Omeprazole: A proton pump inhibitor with a similar pyridine structure.
Esomeprazole: An enantiomer of omeprazole with enhanced pharmacological properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
The uniqueness of This compound
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
O-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H14N2O2/c1-6-4-11-8(5-13-10)7(2)9(6)12-3/h4H,5,10H2,1-3H3 |
Clave InChI |
LAMUDNULUYKBGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


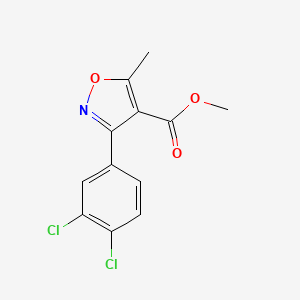
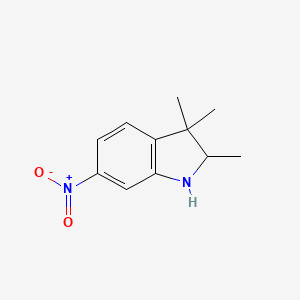
![Diethyl [4-(benzyloxy)phenyl]phosphonate](/img/structure/B13694261.png)
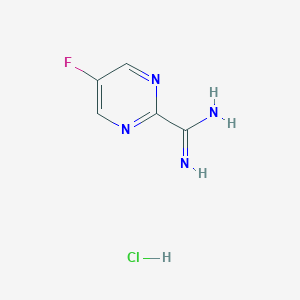
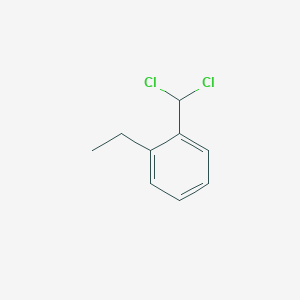
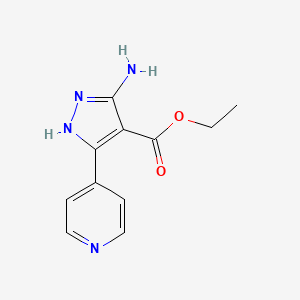
![2-Amino-7,8-dimethoxy-5H-indeno[1,2-d]pyrimidine](/img/structure/B13694286.png)


![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
